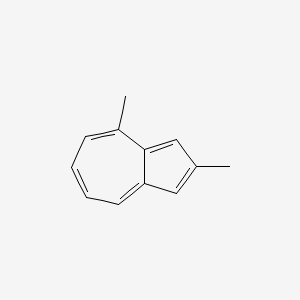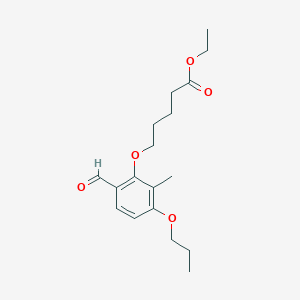![molecular formula C26H30N2OS B14218365 N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide CAS No. 828920-19-0](/img/structure/B14218365.png)
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide is a chemical compound known for its unique structure and properties It is a derivative of acetamide, featuring a triphenylmethylsulfanyl group and an aminopentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-aminopentylamine with triphenylmethyl chloride to form the triphenylmethyl-protected amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The aminopentyl chain can interact with enzymes or receptors, while the triphenylmethylsulfanyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Aminopentyl)acetamide: Lacks the triphenylmethylsulfanyl group, resulting in different chemical properties and reactivity.
N-Acetylcadaverine: A related compound with similar structural features but different functional groups.
Uniqueness
N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
828920-19-0 |
|---|---|
Fórmula molecular |
C26H30N2OS |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
N-(5-aminopentyl)-2-tritylsulfanylacetamide |
InChI |
InChI=1S/C26H30N2OS/c27-19-11-4-12-20-28-25(29)21-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-3,5-10,13-18H,4,11-12,19-21,27H2,(H,28,29) |
Clave InChI |
ZRBOCEWCBRNOJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



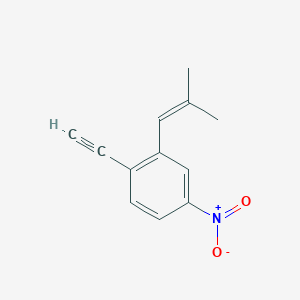
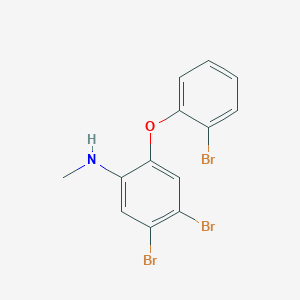


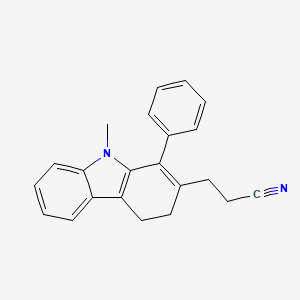
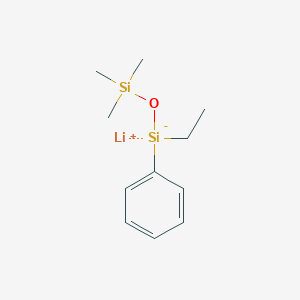
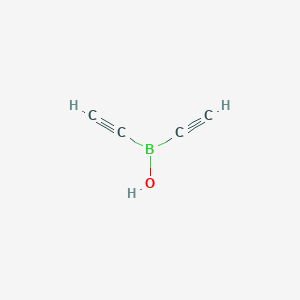
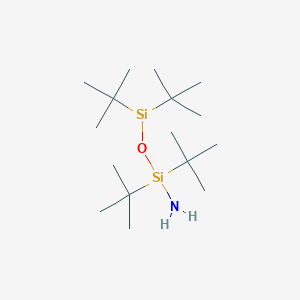
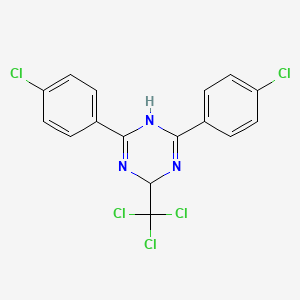
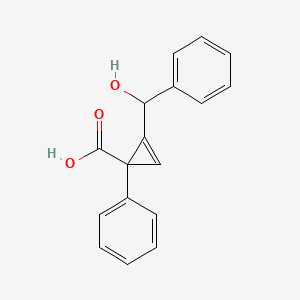
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
